2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Overview
Description
Synthesis Analysis
The synthesis of this compound might involve starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride could be added to an excess of piperidine .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a difluorobenzo[d]thiazol-2-yl group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound might include the cyclization of methyl acrylate and the reaction of the resulting product with an acyl chloride .Mechanism of Action
Target of Action
It contains a thiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target a variety of cellular processes and structures, including microbial cell walls, viral replication enzymes, fungal cell membranes, and cancer cell DNA .
Mode of Action
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The mode of action of these compounds often involves interactions with cellular enzymes or receptors, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and cancer cell proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant activity, analgesic effects, anti-inflammatory effects, antimicrobial activity, antifungal activity, antiviral activity, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c21-13-10-14(22)18-17(11-13)29-20(23-18)25-5-3-24(4-6-25)19(26)12-1-2-15-16(9-12)28-8-7-27-15/h1-2,9-11H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSXBJCMUSPBLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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